molecular formula C6H9NO2 B6283397 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde CAS No. 1138325-48-0

5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde

Cat. No. B6283397
CAS RN: 1138325-48-0
M. Wt: 127.1
InChI Key:
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Description

5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde (DMDOC) is a small molecule that has been studied extensively due to its potential applications in scientific research. It is a cyclic aldehyde containing an oxazole ring, and it has been found to be useful in a variety of laboratory and industrial applications.

Scientific Research Applications

5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde has been widely studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, and it has been found to be useful in the synthesis of other compounds. It has also been used in the study of enzyme kinetics and in the investigation of the mechanism of action of certain enzymes. Additionally, it has been used in the study of molecular recognition and in the synthesis of polymers materials.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde is not yet fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. It has also been suggested that it may act as a substrate for certain enzymes, allowing them to be used in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde have not been extensively studied. However, it has been found to be nontoxic and non-irritating, and it has been found to have no significant effect on the growth of cells in vitro. Additionally, it has been found to have no significant effect on the activity of enzymes in vitro.

Advantages and Limitations for Lab Experiments

5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. Additionally, it is relatively inexpensive and can be used in a variety of laboratory experiments. However, it does have some limitations. It is not reactive with many substrates, and it is not very soluble in water. Therefore, it may not be suitable for some laboratory experiments.

Future Directions

The future directions for 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde are vast. It could be used in the synthesis of new compounds, or it could be used in the development of new drugs. Additionally, it could be used in the study of enzyme kinetics and in the investigation of the mechanism of action of certain enzymes. It could also be used in the study of molecular recognition and in the synthesis of polymers materials. Finally, it could be used in the development of new catalysts and in the production of new materials.

Synthesis Methods

The synthesis of 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde is relatively simple and can be achieved through a few steps. First, 5-methyl-4-hydroxy-3-methoxybenzaldehyde is reacted with hydroxylamine hydrochloride to form 5-methyl-4-hydroxy-3-methoxy-1,2-oxazole. This is then reacted with dimethylformamide dimethylacetal to produce 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde involves the condensation of 2,4-pentanedione with hydroxylamine hydrochloride to form 5,5-dimethyl-3-hydroxy-4,5-dihydro-1,2-oxazole. This intermediate is then oxidized with sodium periodate to yield the desired product, 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde.", "Starting Materials": [ "2,4-pentanedione", "hydroxylamine hydrochloride", "sodium periodate" ], "Reaction": [ "Step 1: Condensation of 2,4-pentanedione with hydroxylamine hydrochloride in ethanol to form 5,5-dimethyl-3-hydroxy-4,5-dihydro-1,2-oxazole.", "Step 2: Oxidation of 5,5-dimethyl-3-hydroxy-4,5-dihydro-1,2-oxazole with sodium periodate in water to yield 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde." ] }

CAS RN

1138325-48-0

Product Name

5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde

Molecular Formula

C6H9NO2

Molecular Weight

127.1

Purity

0

Origin of Product

United States

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